molecular formula C21H15BrN4O4 B11077545 4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B11077545
M. Wt: 467.3 g/mol
InChI Key: OIMNDRIMRFNDLJ-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a complex organic compound with a molecular formula of C21H15Br2N3O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atoms are introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Amidation: The final step involves the formation of the benzamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is unique due to the presence of the quinazolinone core, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C21H15BrN4O4

Molecular Weight

467.3 g/mol

IUPAC Name

4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C21H15BrN4O4/c22-15-10-8-13(9-11-15)20(27)24-25-19(14-4-3-5-16(12-14)26(29)30)23-18-7-2-1-6-17(18)21(25)28/h1-12,19,23H,(H,24,27)

InChI Key

OIMNDRIMRFNDLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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